molecular formula C13H15NO2 B8263935 benzyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate

benzyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate

Cat. No. B8263935
M. Wt: 217.26 g/mol
InChI Key: MEVSPVJYDCABBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08987268B2

Procedure details

A solution of benzyl allyl(2-methylallyl)carbamate (20.2 g, 82 mmol) in dichloromethane (500 mL) was purged with argon for 5 min. Grubbs I catalyst (1.694 g, 2.059 mmol) was added and the resulting purple solution was warmed to a gentle reflux under argon for 24 h. The mixture was concentrated and purified by silica gel chromatography, eluting with 0-20% ethyl acetate in hexanes, to give benzyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate (16.2 g, 91% yield). 1H NMR (400 MHz, chloroform-d) δ ppm 7.65-7.28 (m, 5H), 5.69-5.27 (m, 2H), 4.30-3.91 (m, 5H), 1.84-1.68 (m, 3H); MS (ES+) m/z: 218.2 (M+H).
Name
benzyl allyl(2-methylallyl)carbamate
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
1.694 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]([CH2:15][C:16]([CH3:18])=[CH2:17])[C:5](=[O:14])[O:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)C=C>ClCCl.Cl[Ru](=CC1C=CC=CC=1)([P](C1CCCCC1)(C1CCCCC1)C1CCCCC1)([P](C1CCCCC1)(C1CCCCC1)C1CCCCC1)Cl>[CH3:18][C:16]1[CH2:15][N:4]([C:5]([O:6][CH2:7][C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)=[O:14])[CH2:1][CH:17]=1 |^1:30,49|

Inputs

Step One
Name
benzyl allyl(2-methylallyl)carbamate
Quantity
20.2 g
Type
reactant
Smiles
C(C=C)N(C(OCC1=CC=CC=C1)=O)CC(=C)C
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.694 g
Type
catalyst
Smiles
Cl[Ru](Cl)([P](C1CCCCC1)(C2CCCCC2)C3CCCCC3)([P](C4CCCCC4)(C5CCCCC5)C6CCCCC6)=CC7=CC=CC=C7

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting purple solution was warmed to
TEMPERATURE
Type
TEMPERATURE
Details
a gentle reflux under argon for 24 h
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 0-20% ethyl acetate in hexanes

Outcomes

Product
Name
Type
product
Smiles
CC=1CN(CC1)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 16.2 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.